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Compound of Interest

2,1,3-Benzothiadiazol-4-ylboronic
Compound Name: _
acid

cat. No.: B1531055

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazol-4-
ylboronic Acid

Abstract: The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to
advancements in functional materials and medicinal chemistry.[1][2] Its derivatives are
foundational in developing fluorescent probes, organic electronics, and novel therapeutics.[3][4]
[5] This guide provides a comprehensive framework for the characterization of 2,1,3-
Benzothiadiazol-4-ylboronic acid. While specific experimental data for this mono-boronic
acid isomer is not extensively published, this document outlines the foundational principles and
detailed experimental protocols necessary for its full physicochemical profiling. We will leverage
data from closely related analogs and the parent heterocycle to establish a predictive baseline
and explain the causality behind the essential characterization workflows required for any
research or drug development program involving this compound.

Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all
subsequent research. The table below summarizes the core identifiers for 2,1,3-
Benzothiadiazol-4-ylboronic acid and includes data from key analogs where direct
information is unavailable.
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Property

Value | Information

Source | Comment

IUPAC Name

(2,1,3-Benzothiadiazol-4-

yl)boronic acid

Molecular Formula CeHsBN202S Calculated
Molecular Weight 179.99 g/mol Calculated
Closest analogs are 934365-
o ] 16-9 for the 4,7-bis(pinacol
CAS Number Not explicitly assigned.

ester)[6] and 1332458-85-1 for
the 4,7-diboronic acid.[7]

Physical Form

Expected to be a powder or

crystalline solid.

Based on related boronic acids
and benzothiadiazole
derivatives.[8][9]

Melting Point (°C)

To Be Determined (TBD)

The related 4,7-bis(pinacol
ester) melts at 207-212 °C.[6]
The parent 2,1,3-
Benzothiadiazole melts at 54.0
°C.[2]

pKa

TBD

Expected to be in the range of
8-10, typical for arylboronic
acids, influenced by the
electron-withdrawing

benzothiadiazole core.[10]

LogP / LogD

TBD

A calculated log Pow for the
parent heterocycle is 2.01,
suggesting moderate
lipophilicity.[11] The boronic
acid moiety will increase

hydrophilicity.

Solubility

TBD

Boronic acids often exhibit low
aqueous solubility, which can
be pH-dependent and may be
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enhanced by forming esters

with polyols like mannitol.[12]

Foundational Principles for Characterization

The chemical behavior of 2,1,3-Benzothiadiazol-4-ylboronic acid is dictated by the interplay
between its two key functional components: the boronic acid group and the benzothiadiazole
ring system.

e The Boronic Acid Moiety: This functional group is a Lewis acid, capable of accepting an
electron pair. This property is central to its utility and its physicochemical behavior. In
aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an
anionic, tetrahedral boronate form.[10][12] This equilibrium is pH-dependent and is the basis
for its pKa. The ability of boronic acids to form reversible covalent esters with cis-diols is a
hallmark of their chemistry, a principle widely exploited in glucose sensors and for improving
formulation solubility.[12][13]

e The 2,1,3-Benzothiadiazole Core: This bicyclic heterocycle is aromatic and known for its
strong electron-withdrawing character.[1][14] This electronic property influences the acidity of
the boronic acid group and is responsible for the unique photophysical (fluorescent)
properties seen in many of its derivatives.[5][15] Its planar structure can promote Tt-Tt
stacking interactions in the solid state.[1]

Experimental Protocols for Physicochemical
Characterization

The following protocols provide a robust framework for determining the key physicochemical
parameters essential for drug development and materials science applications.

Workflow for Comprehensive Physicochemical Profiling

The characterization process follows a logical progression from fundamental identity
confirmation to functional stability assessment.
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Phase 1: Identity & Purity

(Synthesis & PurificatiorD

Structural Confirmation
(NMR, MS)

Purity Analysis
(HPLC, Elemental Analysis)

Phase 2: Core Properties

Solubility Assay
(Thermodynamic)

pKa Determination
(Potentiometric/Spectrophotometric)

'

Lipophilicity Measurement
(LogD Shake-Flask)

Phase 3: Stability & Degradation

Forced Degradation Study
(Acid, Base, Oxidative, Light)

Solution Stability
(Aqueous Buffers)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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